molecular formula C30H36FN3O4S B1668170 C108297

C108297

Cat. No.: B1668170
M. Wt: 553.7 g/mol
InChI Key: OMKDFVUMRKROMY-SSEXGKCCSA-N
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Description

C108297 is a selective glucocorticoid receptor II (GRII) modulator with mixed agonist/antagonist properties depending on the tissue or physiological context . It binds to GRII with moderate affinity (Ki = 0.7 nM in vitro) and exhibits tissue-specific effects, such as suppressing hypothalamic corticotropin-releasing hormone (CRH) expression (agonistic) while antagonizing glucocorticoid (GC)-mediated neurogenesis suppression in the hippocampus . Preclinical studies highlight its ability to reduce diet-induced obesity and inflammation, likely through enhanced lipolysis in adipose tissue and reduced caloric intake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C108297 involves multiple steps, including the formation of a pyrazolo[3,4-g]hexahydro-isoquinoline core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

C108297 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neurological Disorders

C108297 has shown promise in treating conditions related to stress and neuroinflammation. Key findings include:

  • Status Epilepticus : In animal models, treatment with this compound post-status epilepticus resulted in reduced corticosterone hypersecretion and decreased the density of ectopic granule cells in the hippocampus. This suggests its potential in mitigating brain pathology following seizures .
  • Memory Impairment : Studies indicate that this compound can attenuate memory loss associated with electroconvulsive therapy, highlighting its neuroprotective effects .

Stress-Related Disorders

This compound's ability to normalize elevated glucocorticoid levels positions it as a potential treatment for stress-related disorders. For instance:

  • Chronic Stress Models : In models simulating chronic stress, administration of this compound effectively reduced corticosterone levels following stress challenges, indicating its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis .

Case Studies and Experimental Findings

StudyApplicationFindings
Clark et al., 2008EpilepsyThis compound reduced hypersecretion of corticosterone post-status epilepticus and improved hippocampal structure .
Zalachoras et al., 2013NeurogenesisDemonstrated that this compound blocks glucocorticoid-induced inhibition of neurogenesis in the hippocampus .
Andrade et al., 2012Memory LossShowed that this compound mitigates memory deficits induced by electroconvulsive shock therapy .

Potential Side Effects and Considerations

While this compound exhibits significant therapeutic potential, it is crucial to consider its pharmacokinetics and possible side effects:

  • It maintains negative feedback control over glucocorticoid levels without complete disinhibition of the HPA axis, which may help prevent adverse effects associated with total glucocorticoid blockade .
  • Future studies should focus on long-term effects and safety profiles to fully establish its clinical utility.

Mechanism of Action

C108297 exerts its effects by selectively modulating glucocorticoid receptors. It binds to these receptors with high affinity, altering their interaction with downstream effector molecules. This modulation leads to reduced caloric intake, increased lipolysis, and fat oxidation, as well as decreased inflammation. The molecular targets and pathways involved include the hypothalamic corticotropin-releasing hormone gene expression and the inhibition of pro-inflammatory cytokine expression .

Comparison with Similar Compounds

C108297 vs. RU486 (Mifepristone)

  • Selectivity: RU486 is a non-selective GRII antagonist with high affinity for both GRII (Ki = 0.3 nM) and progesterone receptors, leading to off-target effects like endometrial thickening .
  • Metabolic Effects: Fasting Glucose: RU486 normalizes fasting glucose (6.2 ± 0.1 mM) in rodent models of rapid-onset diabetes (ROD), whereas this compound only partially improves hyperglycemia (14.0 ± 1.6 mM) . Insulin Sensitivity: RU486 restores glucose tolerance and acute insulin response (AIR), while this compound shows modest improvements in peripheral insulin resistance . Body Weight: RU486 reverses GC-induced body mass loss (+20% gain), while this compound fails to prevent weight loss (~15% reduction), similar to untreated ROD animals .
  • Lipid Metabolism: RU486 normalizes ectopic lipid accumulation in liver and muscle (115.7 ± 6.1 vs. 127.3 ± 4.7 arbitrary units in controls), whereas this compound exacerbates lipid deposition (144.9 ± 2.6 vs. 141.5 ± 2.9 in ROD) .

This compound vs. C113176

  • Binding Affinity :

    • C113176 has superior GRII binding (Ki = 0.28 nM) compared to this compound (Ki = 0.7 nM) and demonstrates higher potency in functional assays (e.g., HepG2 cells: Ki = 11 nM for C113176 vs. 25 nM for this compound) .
  • Metabolic Outcomes: Fasting Glucose: C113176 achieves near-normalization (8.8 ± 1.6 mM), outperforming this compound (14.0 ± 1.6 mM) . β-Cell Function: C113176 restores glucose-stimulated insulin secretion (GSIS) and β-cell responsiveness, whereas this compound fails to normalize GSIS, mirroring ROD pathology .
  • Mechanistic Differences :

    • C113176 acts as a full antagonist, while this compound exhibits partial agonism in the brain (e.g., enhancing memory consolidation) and variable effects on HPA axis regulation .

Data Table: Key Parameters of GRII Antagonists

Parameter This compound C113176 RU486
GRII Binding (Ki) 0.7 nM 0.28 nM 0.3 nM
Selectivity GRII-selective GRII-selective Non-selective (binds PR)
Fasting Glucose (ROD) 14.0 ± 1.6 mM 8.8 ± 1.6 mM 6.2 ± 0.1 mM
GSIS Normalization No Yes Yes
Body Mass Change -15% Stabilized +20%
Lipid Accumulation Worsened Improved Normalized
Key Advantage Reduces obesity Full metabolic rescue Broad efficacy

Discussion of Research Findings

This compound’s dual agonism/antagonism creates a unique but inconsistent therapeutic profile. While it effectively reduces diet-induced obesity and inflammation , its partial GRII activation limits its utility in severe metabolic disorders like ROD, where full antagonism (e.g., C113176) is required to restore insulin secretion and glucose homeostasis . In contrast, RU486’s non-selectivity compromises its safety despite superior metabolic outcomes .

This compound’s tissue-specific effects, such as HPA axis modulation in females and neurogenesis preservation , suggest niche applications in stress-related disorders without systemic metabolic disruption. However, its inability to fully reverse GC-induced β-cell dysfunction underscores the need for more potent, fully antagonistic GRII modulators like C113176 .

Biological Activity

C108297, also known as CORT108297, is a selective glucocorticoid receptor (GR) modulator with significant implications for various neurological and physiological conditions. This compound has garnered attention due to its unique pharmacological profile, which exhibits both agonistic and antagonistic properties on the glucocorticoid receptor. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its high affinity for glucocorticoid receptors (Ki = 0.9 nM) and a significantly lower affinity for other steroid hormone receptors, including progesterone and estrogen receptors, making it a highly selective compound . Its dual action allows it to modulate GR signaling effectively, which is crucial in managing conditions influenced by glucocorticoids.

This compound operates primarily through modulation of the hypothalamic-pituitary-adrenal (HPA) axis. By selectively targeting GRs, it can reduce hypersecretion of corticosterone following stress events such as status epilepticus (SE). This modulation is essential for preventing structural brain changes associated with chronic stress and seizure activity .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in the hippocampus. In animal studies, treatment with this compound significantly reduced microglial proliferation and ectopic granule cell density in mice subjected to SE. However, it did not prevent mossy cell loss, indicating a complex interaction with neuroinflammatory processes .

Impact on Stress Response

In a study involving adolescent rats exposed to chronic variable stress (CVS), this compound was shown to mitigate the impact of stress on emotional reactivity and coping behaviors. The compound reduced baseline levels of ACTH and corticosterone in stressed animals, suggesting its potential as a therapeutic agent in stress-related disorders .

Data Table: Summary of Key Findings

Study ReferenceModel UsedKey Findings
Meyer et al., 2014Mice with SEReduced microglial proliferation; decreased ectopic granule cell density; no mossy cell protection
Andrade et al., 2012Electroconvulsive shock modelAttenuated memory loss post-treatment with this compound
Study on CVS Adolescent ratsLowered ACTH and corticosterone levels; improved coping behavior in forced swim test

Case Studies

Case Study 1: Status Epilepticus Model

In this model, mice treated with this compound showed significant normalization of corticosterone levels post-SE compared to control groups. The treatment group exhibited reduced pathological changes associated with SE, highlighting the compound's potential as a neuroprotective agent .

Case Study 2: Chronic Stress in Adolescents

Adolescent rats subjected to CVS demonstrated altered behavioral responses when treated with this compound. The drug appeared to prevent increases in immobility during forced swim tests, indicating its efficacy in modulating stress-induced behavioral changes .

Q & A

Basic Research Questions

Q. What are the primary pharmacological effects of C108297, and what experimental models are commonly used to study them?

this compound is a glucocorticoid receptor (GR) modulator with demonstrated effects on metabolic regulation and inflammation. Key findings include its ability to reduce diet-induced obesity, enhance lipolysis in white adipose tissue (WAT), and suppress food/fructose intake in rodent models . Commonly used experimental models include:

  • Diet-induced obesity (DIO) models to assess metabolic outcomes (e.g., plasma free fatty acid levels, weight gain trajectories) .
  • Forced swim tests and acute stress challenges to evaluate HPA axis modulation (e.g., corticosterone and ACTH levels) .
  • Binding affinity assays (e.g., GR, MR, PR receptors) to determine receptor selectivity .

Q. How can researchers design experiments to validate this compound's GR-specific activity?

Methodological recommendations:

  • Use GR knockout (GR-KO) models to isolate GR-mediated effects from off-target receptor interactions (e.g., MR, PR) .
  • Conduct dose-response studies to establish potency (e.g., IC50 values in HepG2 and H4 cell lines: 25 nM and 14 nM, respectively) .
  • Pair this compound with exogenous corticosterone to test antagonistic/agonistic duality in GR signaling pathways .

Q. What statistical tools are appropriate for analyzing this compound's metabolic effects in chronic stress studies?

  • Repeated-measures ANOVA to assess longitudinal weight gain data under chronic variable stress (CVS) .
  • Covariance analysis for organ weight measurements (e.g., adrenal glands, thymus) to account for body weight confounders .
  • Post hoc tests (e.g., Tukey’s HSD) to identify sex-specific responses, as seen in female rodents showing heightened HPA axis sensitization .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's dual agonistic/antagonistic GR activity?

this compound exhibits context-dependent GR modulation:

  • Agonistic properties in the CNS enhance fear memory retention (similar to corticosterone) .
  • Antagonistic effects are observed in peripheral tissues, reversing corticosterone-induced repression of GR-regulated genes . Methodological approach :
  • Use tissue-specific GR knockdown models to isolate regional effects.
  • Perform ChIP-seq or RNA-seq to map GR-DNA binding patterns under this compound treatment .

Q. What experimental strategies can elucidate sex-specific differences in this compound's metabolic outcomes?

Studies show females exhibit greater susceptibility to CVS and this compound-induced metabolic changes:

  • Sex-stratified cohorts are critical, as this compound reduces weight gain in females during CVS but not males .
  • Measure estrous cycle phases in female rodents to control for hormonal fluctuations that interact with stress responses .
  • Analyze HPA axis markers (ACTH, corticosterone) post-stress to identify sex-divergent feedback mechanisms .

Q. How should researchers address inconsistencies in this compound's receptor selectivity profile?

While this compound has high GR affinity (0.28 nM), off-target binding at PR (0% @ 10 μM) and ER (3% @ 10 μM) is minimal but non-zero . Recommendations :

  • Validate receptor interactions using radioligand displacement assays across multiple cell lines.
  • Compare results with selective GR antagonists (e.g., mifepristone) to confirm specificity .

Q. What methodologies are suitable for investigating this compound's long-term impact on stress resilience?

  • Adolescent stress paradigms : Expose rodents to CVS during puberty, then assess adult HPA axis reactivity and behavior (e.g., open field tests) .
  • Longitudinal corticosterone profiling : Collect blood samples at multiple timepoints (15–120 mins post-stress) to track dynamic HPA responses .
  • Meta-analysis of existing datasets : Cross-reference findings with prior studies on GR modulators to identify conserved pathways .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a GR antagonist, while others suggest partial agonism?

Discrepancies arise from tissue-specific GR conformations and ligand-binding dynamics:

  • In the hippocampus, this compound antagonizes corticosterone-induced gene repression .
  • In the PVN, it enhances Fos expression post-stress, mimicking GR agonism . Resolution strategy :
  • Employ crystallography or molecular dynamics simulations to visualize GR-LBD structural changes induced by this compound .
  • Conduct in vivo/in vitro correlation studies to map regional pharmacodynamics.

Properties

Molecular Formula

C30H36FN3O4S

Molecular Weight

553.7 g/mol

IUPAC Name

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

InChI

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1

InChI Key

OMKDFVUMRKROMY-SSEXGKCCSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C108297;  C 108297;  C-108297.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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